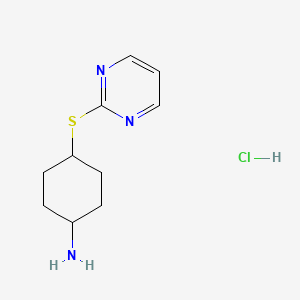

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Description

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative functionalized with a pyrimidin-2-ylsulfanyl substituent.

Properties

Molecular Formula |

C10H16ClN3S |

|---|---|

Molecular Weight |

245.77 g/mol |

IUPAC Name |

4-pyrimidin-2-ylsulfanylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H15N3S.ClH/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10;/h1,6-9H,2-5,11H2;1H |

InChI Key |

IYWQZXCHULMIMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)SC2=NC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of amidines with ketones or aldehydes in the presence of catalysts such as copper or zinc.

Attachment of the Sulfur Atom: The sulfur atom is introduced by reacting the pyrimidine derivative with a thiol compound under appropriate conditions.

Cyclohexane Ring Formation: The cyclohexane ring is then attached to the sulfur atom through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: Finally, the amine group is protonated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-(pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride with its analogs:

Key Observations:

- The chlorophenyl analog has a higher molecular weight (278.24 g/mol) due to the chlorine atom, which may influence lipophilicity and bioavailability .

- Piperazinyl-substituted analogs (e.g., from patents ) exhibit lower molecular weights (~198 g/mol) and are often used in drug discovery for their basicity and solubility.

Biological Activity

4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2S |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(CCCCC1)NCC2=NC=NC=N2S |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation. It forms covalent bonds with active site residues, effectively blocking the enzyme's activity.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.

- Apoptosis Induction : It has been shown to stimulate apoptotic pathways through the activation of caspase enzymes, leading to programmed cell death in malignant cells.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Inhibition of growth via apoptosis |

| A549 | <10 | Induction of cell cycle arrest |

| MRC-5 (normal) | >100 | Low cytotoxicity, indicating selectivity |

The compound exhibits a promising profile with low toxicity towards normal cells while effectively inhibiting cancer cell growth.

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of various pyrimidine derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated significant inhibition rates in HepG2 and A549 cell lines, with IC50 values below 10 µM, which suggests strong antiproliferative effects.

Case Study 2: Mechanistic Insights

Another research project focused on elucidating the mechanism by which this compound induces apoptosis. The study revealed that treatment with this compound leads to increased levels of cleaved PARP and activated caspase-3, confirming its role in triggering apoptotic pathways.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison was made with structurally similar compounds:

| Compound | IC50 (µM) | Target Enzyme | Activity Type |

|---|---|---|---|

| This compound | <10 | Various kinases | Antiproliferative |

| Pyrimidine analog A | 20 | CDK4 | Moderate inhibitor |

| Pyrimidine analog B | >100 | None | Non-selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.